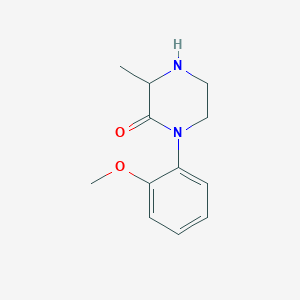
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperazinone moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile. This reaction typically requires reflux conditions for about 48 hours to yield the key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate can then be further processed to obtain the final product through purification and recrystallization techniques.
Industrial production methods often involve optimization of reaction conditions to enhance yield and purity. For large-scale production, the use of optimized solvents and catalysts is crucial to ensure efficient synthesis and minimize by-products .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the methoxyphenyl ring can yield halogenated derivatives, while nitration can produce nitro-substituted compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in modulating mood, cognition, and behavior. The compound may also inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but lacks the methylpiperazinone moiety. It is used as an intermediate in the synthesis of various pharmaceuticals.
Urapidil: A well-known antihypertensive drug that contains a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
MSEHDSIVPICZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


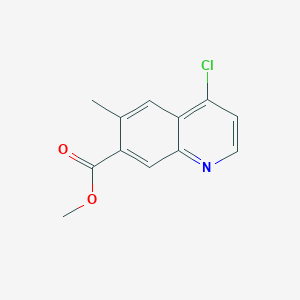
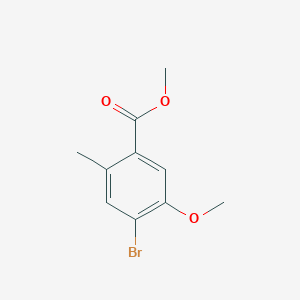

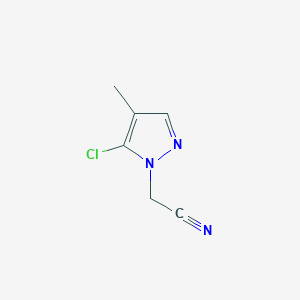
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid](/img/structure/B13920404.png)



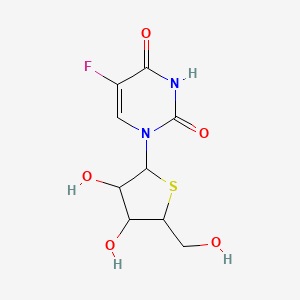
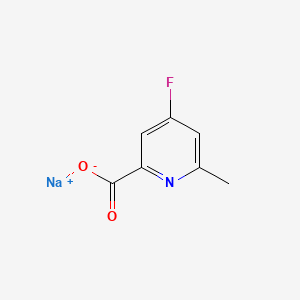
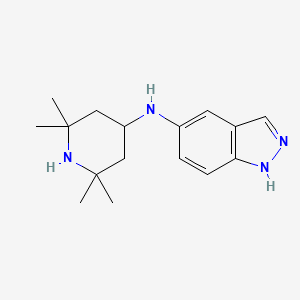
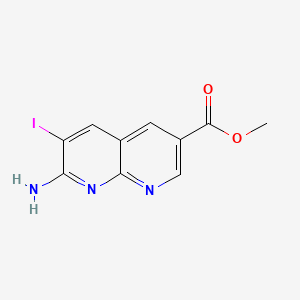
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
